
CID 78067033
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 78067033” is a chemical entity listed in the PubChem database
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CID 78067033 typically involves multiple steps, including the use of specific reagents and catalysts. One common method involves the reaction of a compound with non-nucleophilic alkali and iodine to synthesize an intermediate, followed by a Suzuki reaction with 2-methoxyphenylboronic acid and a palladium catalyst . The intermediate is then demethylated to produce the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques to remove impurities and ensure the stability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
CID 78067033 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts such as palladium. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Aplicaciones Científicas De Investigación
CID 78067033 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems and its role in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating specific diseases.
Industry: Utilized in the production of advanced materials and chemicals.
Mecanismo De Acción
The mechanism of action of CID 78067033 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to CID 78067033 include other chemical entities with related structures and properties. These compounds can be identified using databases such as PubChem, which allows for the comparison of chemical structures and properties .
Uniqueness
This compound is unique due to its specific chemical structure and the resulting properties.
Propiedades
Fórmula molecular |
C37H47OSi2 |
|---|---|
Peso molecular |
563.9 g/mol |
InChI |
InChI=1S/C37H47OSi2/c1-22-14-26(5)34(27(6)15-22)39(35-28(7)16-23(2)17-29(35)8)40(38-13,36-30(9)18-24(3)19-31(36)10)37-32(11)20-25(4)21-33(37)12/h14-21H,1-13H3 |
Clave InChI |
PUKOUUGSYFAHOR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)[Si](C2=C(C=C(C=C2C)C)C)[Si](C3=C(C=C(C=C3C)C)C)(C4=C(C=C(C=C4C)C)C)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


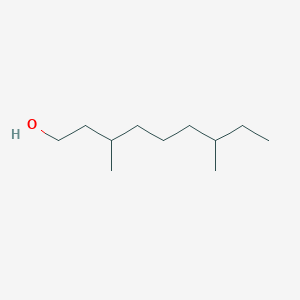
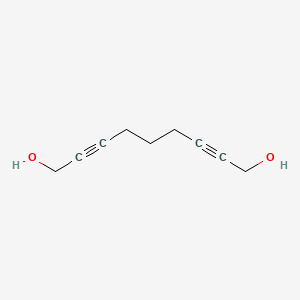
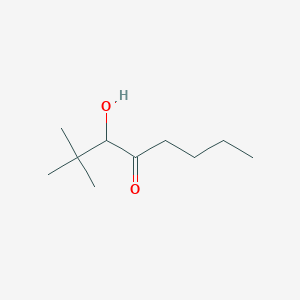
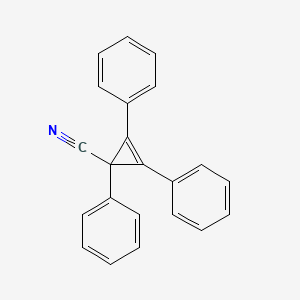
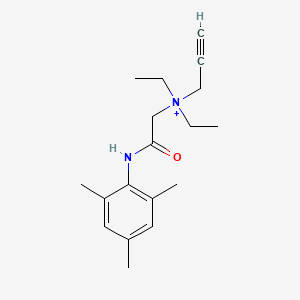
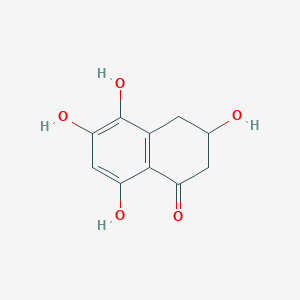
![Phosphonic acid, [(4-chlorophenyl)cyanomethyl]-, diethyl ester](/img/structure/B14414740.png)
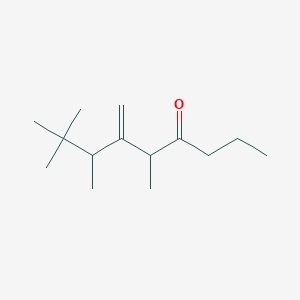


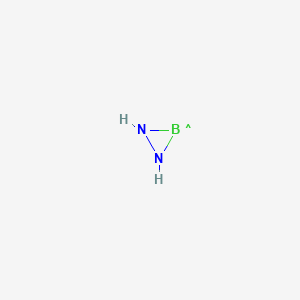


![2-Phenyl-4H-pyrimido[5,4-d][1,3]oxazine-4,6,8(5H,7H)-trione](/img/structure/B14414791.png)
